molecular formula C21H34N6O2 B2671106 1-decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione CAS No. 898412-88-9

1-decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione

Cat. No.: B2671106
CAS No.: 898412-88-9
M. Wt: 402.543
InChI Key: AMIDEMOPQZIRAE-UHFFFAOYSA-N
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Description

Synthesis Analysis

Unfortunately, the specific synthesis process for 1-decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is not available in the search results. For detailed synthesis information, it’s recommended to refer to scientific literature or contact suppliers.


Molecular Structure Analysis

The molecular structure of this compound is complex, with a total of 40 bonds, including 24 non-H bonds, 9 multiple bonds, 4 double bonds, and 5 aromatic bonds. It also contains 1 five-membered ring, 2 six-membered rings, and 2 nine-membered rings .

Scientific Research Applications

Syntheses and Biological Activity

1-Decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione is part of a broader group of compounds studied for their syntheses and biological activities. Research includes the synthesis of novel heterocycles like purino [7, 8-g] -6-azapteridines and [1, 2, 4] triazino [3, 2-f] purines. These compounds have been explored for their potential antitumor activity and vascular relaxing effects. However, studies have shown that some of these triazino purines do not exhibit potent vascular relaxing activity (Ueda et al., 1987).

Physicochemical Studies of Metal Complexes

The compound also relates to the physicochemical studies of divalent metal complexes with cyclic hydrazone and semicarbazone ligands. These studies focus on the syntheses of related compounds and their interactions with various metal ions. The characterization of these compounds includes spectroscopic methods and theoretical analyses, providing insights into their structural properties (Souza et al., 1995).

Antiviral Activity Research

In the field of antiviral research, similar compounds have been synthesized and tested for their activity against various viruses. For example, studies have synthesized purine analogues with bridgehead nitrogen atoms and tested them against herpes, rhino, and parainfluenza viruses. These studies contribute to the understanding of antiviral properties of such compounds (Kim et al., 1978).

Antimicrobial and Detoxification Applications

Research has also extended to the application of related compounds in antimicrobial and detoxification purposes. For instance, N-halamine-coated cotton, synthesized using similar triazaspirodecane diones, shows significant antimicrobial efficacy against bacteria like Staphylococcus aureus and Escherichia coli, along with the ability to detoxify harmful chemical agents (Ren et al., 2009).

Development of Porous Materials

The structural properties of compounds in this chemical group have been utilized in developing porous materials. For example, covalent triazine-based frameworks (CTFs) with high surface area and gas uptake capacities have been synthesized, demonstrating potential for applications in gas storage and separation (Bhunia et al., 2013).

Properties

IUPAC Name

1-decyl-3,4,7,9-tetramethyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H34N6O2/c1-6-7-8-9-10-11-12-13-14-26-20-22-18-17(27(20)16(3)15(2)23-26)19(28)25(5)21(29)24(18)4/h16H,6-14H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMIDEMOPQZIRAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCN1C2=NC3=C(N2C(C(=N1)C)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H34N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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